molecular formula C13H19N4O3+ B3025695 3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione CAS No. 1185879-03-1

3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione

Cat. No. B3025695
M. Wt: 285.35 g/mol
InChI Key: XAZHJDUQMYELJQ-XERRXZQWSA-N
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Description

The compound appears to be a purine derivative. Purines are biologically significant and are found in many biological compounds such as DNA, RNA, and ATP.



Synthesis Analysis

Without specific information, it’s hard to provide a synthesis analysis. However, purine derivatives are typically synthesized via multi-step organic synthesis.



Molecular Structure Analysis

The compound appears to have a purine core, which is a two-ring structure composed of a pyrimidine ring fused to an imidazole ring. It also appears to have a hexyl (6-carbon) chain attached to it.



Chemical Reactions Analysis

Again, without specific information, it’s hard to provide a chemical reactions analysis. However, purine derivatives can undergo a variety of reactions, including substitution and addition reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without more specific information, it’s hard to provide a detailed analysis.


Scientific Research Applications

Synthesis and Derivatives

  • 3,7-Dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione, a derivative of 3,7-dihydro-1H-purine-2,6-dione, has been synthesized through alkylation processes. This synthesis is vital for developing compounds that affect thrombocyte and erythrocyte aggregation (Rybár, Turčáni, & Alföldi, 1993).

Photochemistry

  • Photochemistry has been employed to create novel derivatives of this compound. Under specific conditions, various unique derivatives are produced, which are significant for understanding the compound’s chemical behavior and potential applications (Han, Bonnet, & V. D. Westhuizen, 2008).

Protective Group Synthesis

  • Thietanyl protection, a method in synthetic chemistry, is used in the synthesis of specific derivatives of this compound. It highlights the need for protective groups in synthesizing complex molecules (Khaliullin & Shabalina, 2020).

Molecular Structure Analysis

  • Studies on the molecular structure and normal vibrations of xanthine and its methyl derivatives, including 3,7-dihydro-purine-2,6-dione, provide insights into the structural and electronic characteristics of these compounds (Gobre, Pinjari, & Gejji, 2010).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

  • Derivatives of 3,7-dihydro-purine-2,6-dione have been synthesized as dipeptidyl peptidase IV inhibitors, showcasing their potential in therapeutic applications, particularly in treating metabolic disorders (Mo et al., 2015).

Safety And Hazards

Without specific information, it’s hard to provide a safety and hazards analysis. However, like all chemicals, safe handling and proper protective equipment should be used when working with this compound.


Future Directions

The future directions for research on this compound would depend on its potential applications. Without more information, it’s hard to provide specific future directions.


properties

IUPAC Name

1-(5-oxohexyl)-3,7-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8,10H,4-7H2,1-3H3/q+1/i2D3,3D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZHJDUQMYELJQ-XERRXZQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=NC=[N+](C2C(=O)N(C1=O)CCCCC(=O)C)C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N4O3+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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